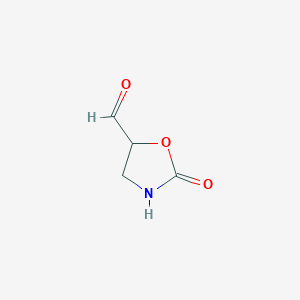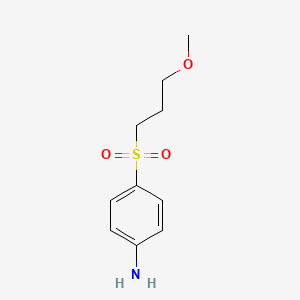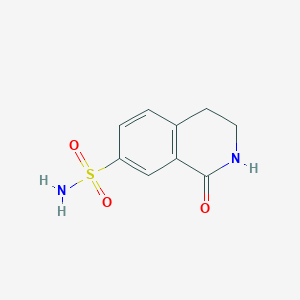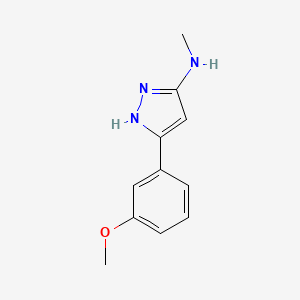![molecular formula C8H16ClN5 B1464076 1-[(5-甲基-1H-1,2,4-三唑-3-基)甲基]哌嗪盐酸盐 CAS No. 1315366-39-2](/img/structure/B1464076.png)
1-[(5-甲基-1H-1,2,4-三唑-3-基)甲基]哌嗪盐酸盐
描述
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN5 and its molecular weight is 217.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,4-三唑在药物发现领域有着广泛的应用 . 它们是氨基酸、核苷酸等重要结构单元的一部分 . 市面上有许多以1,2,4-三唑为核心结构的著名药物 .
有机合成
1,2,4-三唑在有机合成中被广泛使用 . 它们具有很高的化学稳定性和强的偶极矩,使其在各种合成过程中非常有用 .
聚合物化学
在聚合物化学领域,1,2,4-三唑起着至关重要的作用 . 其独特的结构和性质使其适用于开发新型聚合物 .
超分子化学
1,2,4-三唑也用于超分子化学 . 它们可以与酶和受体形成多种非共价键,使其在设计复杂的分子结构中非常有用 .
生物偶联
1,2,4-三唑的生物偶联应用值得注意 . 它们可用于将生物分子连接在一起,从而创造新型生物结构 .
化学生物学
在化学生物学中,1,2,4-三唑用于多种用途 . 它们可以模拟酰胺键的结构,使其在设计生物活性化合物中非常有用 .
荧光成像
1,2,4-三唑在荧光成像中具有应用 . 它们可用于创建用于检测和成像生物结构的荧光探针 .
材料科学
作用机制
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that compounds with a 1,2,4-triazole nucleus can interact with their targets and cause significant changes . For instance, some compounds bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and cell division.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole nucleus have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activities against various tumor cell lines , suggesting that this compound may also have potential anticancer effects.
生化分析
Biochemical Properties
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Furthermore, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure. Long-term exposure to 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride has been associated with changes in cellular function, such as altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on the organism .
Metabolic Pathways
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, this compound can inhibit or activate enzymes involved in the tricarboxylic acid cycle, glycolysis, or amino acid metabolism. These interactions can lead to changes in metabolite levels, affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, depending on its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride can influence its activity, stability, and interactions with other biomolecules .
属性
IUPAC Name |
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.ClH/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13;/h9H,2-6H2,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBVVKRKGIQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)





